molecular formula C17H16N2O2 B5765183 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide

2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide

Cat. No. B5765183
M. Wt: 280.32 g/mol
InChI Key: KRLVLCYTQUVHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, which results in increased energy production and fat burning. It also leads to increased glucose uptake and improved glucose metabolism.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance performance, improve glucose metabolism, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fat storage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments is its ability to activate PPARδ, which can lead to changes in gene expression that are relevant to various fields of research. However, one limitation is that it has been shown to have potential side effects, such as the development of cancer in animal studies. Therefore, caution must be taken when using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments.

Future Directions

There are several potential future directions for research on 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its effects on inflammation and immune function. Additionally, further research is needed to better understand its potential side effects and safety profile.

Synthesis Methods

The synthesis of 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide involves several steps, starting with the reaction of 4-cyanophenol with ethyl chloroacetate to form 4-cyanophenoxyethyl acetate. This intermediate is then reacted with 2-ethylphenylmagnesium bromide to form the final product, 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. In the field of sports science, it has been investigated for its ability to enhance endurance performance and fat burning. In animal studies, 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been shown to increase the expression of genes involved in fatty acid oxidation and improve glucose metabolism. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-14-5-3-4-6-16(14)19-17(20)12-21-15-9-7-13(11-18)8-10-15/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLVLCYTQUVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide

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